

# An In-Depth Technical Guide to Riboflavin Tetrabutyrate (CAS 752-56-7)

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## Compound of Interest

Compound Name: Riboflavin tetrabutyrate

Cat. No.: B8068877

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## Executive Summary

**Riboflavin Tetrabutyrate** (RTB), a synthetic lipophilic derivative of Riboflavin (Vitamin B2), represents a significant advancement in enhancing the therapeutic potential of its parent molecule. By esterifying riboflavin with four butyrate moieties, RTB overcomes the inherent limitations of riboflavin's saturable absorption mechanism, leading to improved bioavailability and sustained plasma concentrations. This technical guide provides a comprehensive overview of **Riboflavin Tetrabutyrate**, consolidating data on its physicochemical properties, mechanism of action, pharmacokinetics, and therapeutic applications. Detailed experimental protocols, quantitative data tables, and pathway diagrams are presented to support advanced research and development activities.

## Physicochemical Properties

**Riboflavin Tetrabutyrate** is an orange-yellow crystalline powder. Its lipophilic nature, conferred by the butyrate esters, makes it freely soluble in organic solvents like methanol and ethanol, in contrast to riboflavin, which is sparingly soluble in water.<sup>[1]</sup> This enhanced solubility in lipids is a key factor in its improved absorption and distribution characteristics.

Property	Value	Reference(s)
CAS Number	752-56-7	[2][3]
Molecular Formula	C <sub>33</sub> H <sub>44</sub> N <sub>4</sub> O <sub>10</sub>	[2][3]
Molecular Weight	656.72 g/mol	[2][3]
Appearance	Orange-yellow crystals or crystalline powder	[4]
Melting Point	146 - 151 °C	[2]
Purity	≥98% (HPLC)	[2][3]
Solubility	DMSO: 100 mg/mL (152.27 mM)	[5]
Ethanol (95): Freely soluble	[4]	
Methanol: Freely soluble	[4]	
Chloroform: Freely soluble	[4]	
Water: Practically insoluble	[4]	
Synonyms	Vitamin B2 tetrabutryate, Riboflavin 2',3',4',5'-tetrabutryate	[6]

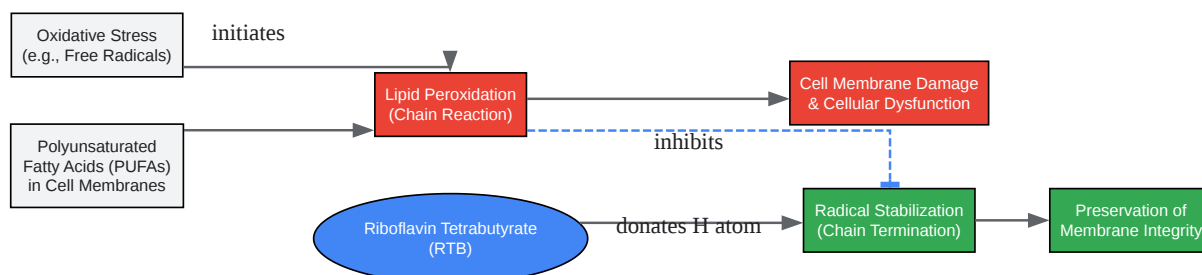
## Mechanism of Action

**Riboflavin Tetrabutryate** functions as a prodrug that is hydrolyzed in the body to release riboflavin and butyric acid. Its therapeutic effects are derived from the combined and potentially synergistic actions of these two molecules, amplified by the superior pharmacokinetic profile of the parent compound.

## Antioxidant and Anti-Lipid Peroxidation Effects

A primary mechanism of RTB is its potent antioxidant activity. It effectively suppresses lipid peroxidation, a key process in cellular damage induced by oxidative stress. RTB can intercept free radicals and terminate damaging chain reactions by donating a hydrogen atom from the

polyunsaturated fatty acids in cell membranes, thereby preserving membrane integrity.[7] This action is crucial in mitigating cellular damage associated with various pathological conditions.

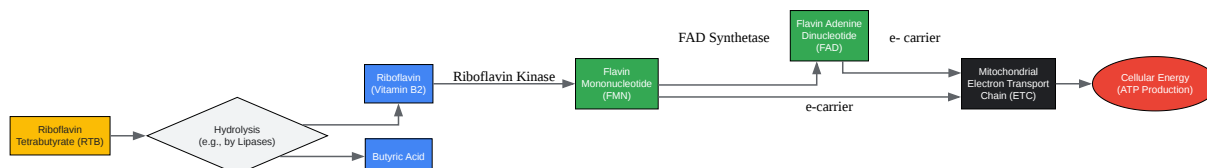


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**Caption:** Antioxidant action of **Riboflavin Tetrabutrate**.

## Role in Cellular Metabolism

Upon hydrolysis, the released riboflavin acts as a precursor for the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[8] These flavocoenzymes are indispensable for a multitude of metabolic pathways, most notably acting as electron carriers in the mitochondrial electron transport chain, which is central to cellular energy (ATP) production. [8][9] The butyrate component may also serve as an energy source for colonocytes.[8]



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**Caption:** Metabolic fate and function of **Riboflavin Tetrabutyrate**.

## Inhibition of Platelet Aggregation

In vitro and in vivo studies have demonstrated that RTB can inhibit platelet aggregation.[10] This effect is particularly noted against aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (Aa). The mechanism appears to be linked to a reduction of lipoperoxides in the plasma, rather than direct effects on platelet cyclic AMP or prostaglandin metabolism.[10]

Condition	Inducer	Effective Concentration (In Vitro)	Outcome	Reference
In Vitro	ADP (4 µg/mL)	> 1 µg/mL	Dose-dependent inhibition of platelet aggregation	[10]
In Vitro	Arachidonic Acid (1 mM)	> 0.1 µg/mL	Dose-dependent inhibition of platelet aggregation	[10]
In Vivo (Human)	ADP & Arachidonic Acid	80 mg (single bolus)	Inhibition of aggregation 4 hrs post-administration; significant decrease in plasma malondialdehyde	[10]

## Pharmacokinetics and Metabolism

The esterification of riboflavin significantly alters its pharmacokinetic profile. As a lipophilic prodrug, RTB is believed to be absorbed more readily through the digestive canal, followed by hydrolysis by lipases to release riboflavin.[2] This bypasses the saturable, carrier-mediated transport system that limits the absorption of free riboflavin.[10][11]

Studies have shown that intramuscular injection of RTB in animal models results in a slower rise in total riboflavin blood levels, which remain at an effective level for a longer duration compared to the administration of free riboflavin.[3] Consequently, the urinary excretion of riboflavin is also prolonged.[3]

While specific pharmacokinetic parameters for RTB are not widely published, the data for its active metabolite, riboflavin, provide a crucial baseline for understanding its therapeutic window.

Parameter	Value (for Oral Riboflavin)	Description	Reference(s)
Absorption Half-life (t <sub>1/2</sub> )	1.1 hours	Time for 50% of the absorbable dose to be absorbed.	[10][11]
Maximal Single Dose Absorption	~27 mg	The saturable transport mechanism limits absorption from a single oral dose.	[10][11]
Elimination	Primarily renal excretion	Urinary excretion accounts for about half of the overall removal from plasma.	[10][11]
Metabolism	Converted to FMN and FAD	Occurs in erythrocytes, GI mucosal cells, and the liver.	[6]

## Therapeutic Potential and Research Applications

The unique properties of RTB make it a compound of interest in several therapeutic areas.

- **Neuroprotection:** By combating oxidative stress and supporting mitochondrial energy production, RTB and its active metabolite riboflavin have demonstrated neuroprotective effects in preclinical models of neurological diseases and cerebral ischemia.[12][13][14]

- **Cardiovascular Health:** The ability of RTB to inhibit platelet aggregation and its potential to lower plasma lipids suggest a role in managing cardiovascular risk factors.[10]
- **Hyperlipidemia:** Early studies indicated that RTB may have a therapeutic and preventive effect on hyperlipidemia.[2]
- **Drug Delivery:** The parent molecule, riboflavin, is actively being explored as a targeting ligand for drug delivery systems. Riboflavin transporters (RFVTs) are often overexpressed in cancer cells, providing a pathway for targeted delivery of conjugated nanoparticles or chemotherapeutics.
- **Commercial Applications:** RTB is utilized as a stable, bioavailable source of Vitamin B2 in pharmaceuticals, nutritional supplements, cosmetics, and animal feed.[2]

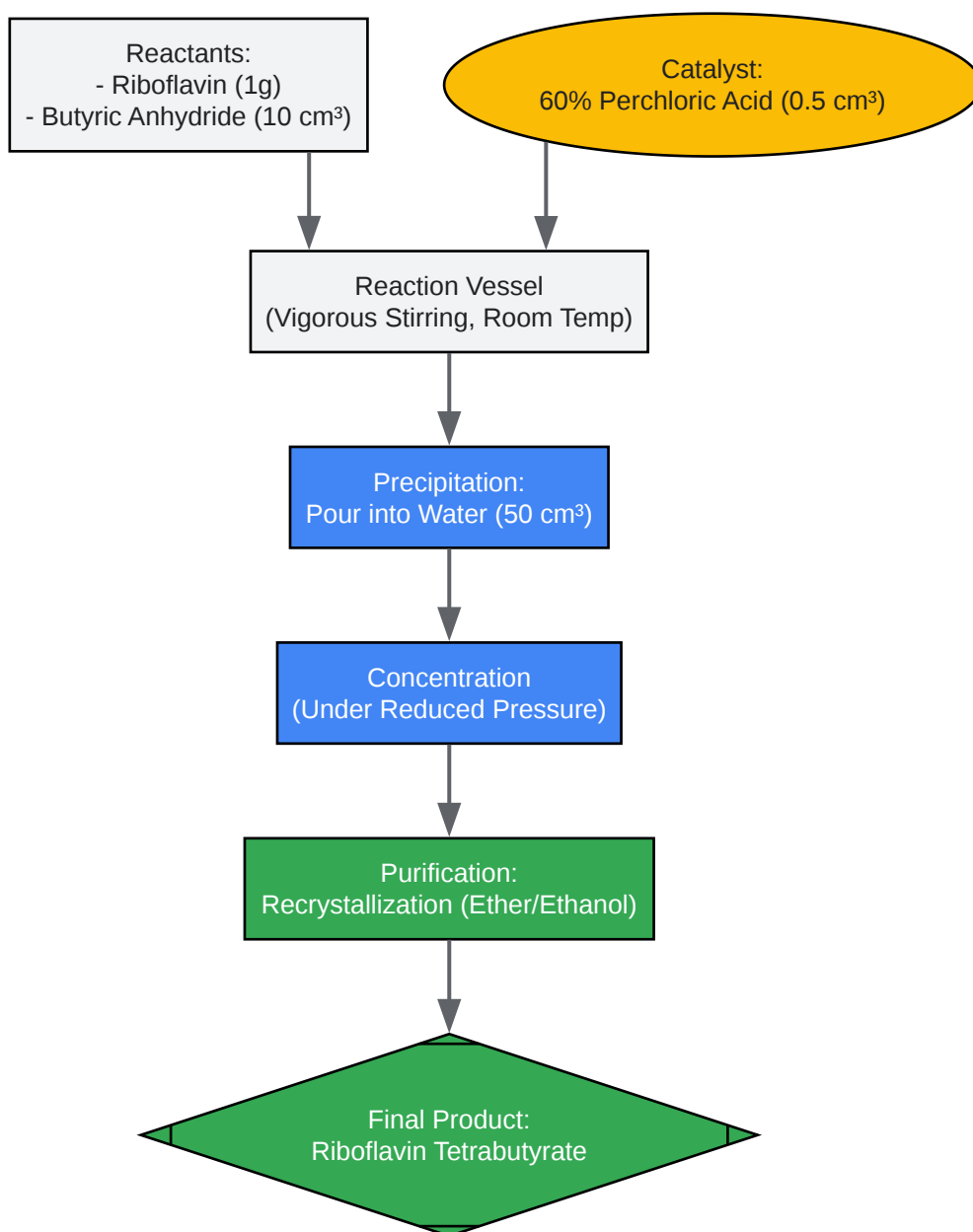
## Key Experimental Protocols

### Synthesis of Riboflavin Tetrabutyrates

A high-yield synthesis can be achieved via acid-catalyzed esterification.[3]

Methodology:

- Add 1 g of riboflavin to 10 cm<sup>3</sup> of butyric anhydride.
- With vigorous stirring at room temperature, add 0.5 cm<sup>3</sup> of a 60% aqueous perchloric acid solution.
- Allow the reaction to proceed. The mixture will generate heat and turn into a clear, orange-yellow solution.
- Pour the reaction mixture into 50 cm<sup>3</sup> of water to precipitate the product.
- Concentrate the resulting orange-yellow layer under reduced pressure.
- Recrystallize the crude **Riboflavin Tetrabutyrates** from a suitable solvent such as ether, benzene, or ethanol for purification.[3]



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**Caption:** Workflow for the synthesis of **Riboflavin Tetrabutyrate**.

## In Vivo Administration in Rat Models

This protocol is for studying the distribution and effects of RTB after oral or subcutaneous administration.

Methodology:

- Preparation of Dosing Solution:
  - For oral administration (per os): Suspend 700 µg of **Riboflavin Tetrabutyrates**-<sup>14</sup>C in 0.2 mL of soybean oil.
  - For subcutaneous injection: Dissolve 700 µg of **Riboflavin Tetrabutyrates**-<sup>14</sup>C in 1 mL of soybean oil.
- Administration:
  - Administer the suspension orally to rats using a gavage needle.
  - Inject the solution subcutaneously into the back of the rat.
- Sample Collection: At designated time points post-administration, collect blood and tissues for analysis of radioactivity or metabolite concentrations.

## Safety and Toxicology

**Riboflavin Tetrabutyrates** is considered to have a low toxicity profile, which is consistent with its hydrolysis to the generally recognized as safe (GRAS) compound riboflavin. However, as with any chemical, appropriate safety precautions should be taken during handling.



Parameter	Species	Route	Value	Reference(s)
LD <sub>50</sub>	Rat	Oral	> 7500 mg/kg	[3][7]
LD <sub>50</sub>	Rat	Intraperitoneal	> 4500 mg/kg	[3][7]
LD <sub>50</sub>	Mouse	Oral	> 15 g/kg	[7]
Carcinogenicity	N/A	N/A	No data available	[3][7]
Mutagenicity	N/A	N/A	No data available	[7]
Human Safety	N/A	Oral	May cause skin, eye, and respiratory irritation upon direct contact.[7] The parent compound, riboflavin, has no established Tolerable Upper Intake Level (UL) and is considered safe even at high doses (400 mg/day).	[7]

## Conclusion and Future Directions

**Riboflavin Tetrabutryate** (CAS 752-56-7) is a well-characterized, lipophilic derivative of Vitamin B2 with a strong safety profile and significant therapeutic potential. Its primary advantages lie in its enhanced bioavailability and sustained release of riboflavin, enabling it to act as a potent antioxidant and metabolic supporter. While preclinical data are promising, particularly in the realms of neuroprotection and cardiovascular health, a notable gap exists in the form of registered clinical trials. Future research should focus on controlled human studies to translate the established preclinical benefits into validated clinical applications. Further

elucidation of its pharmacokinetic and pharmacodynamic profile in humans will be critical for optimizing dosing strategies and establishing its role in modern therapeutics.

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